molecular formula C23H23N3O4S B12915233 Dansyl-D-tryptophan CAS No. 70136-17-3

Dansyl-D-tryptophan

Cat. No.: B12915233
CAS No.: 70136-17-3
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-HXUWFJFHSA-N
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Description

®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a naphthalene sulfonamide group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Naphthalene Sulfonamide: This involves the reaction of naphthalene with sulfonyl chloride in the presence of a base to form the sulfonamide group.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Coupling with Indole: The indole moiety is coupled with the naphthalene sulfonamide intermediate through a series of condensation reactions.

    Final Assembly: The final step involves the formation of the propanoic acid side chain through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies involving fluorescence due to the presence of the dimethylamino naphthalene group.

Biology

In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced fluorescence and stability.

Mechanism of Action

The mechanism of action of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino naphthalene group is known to interact with proteins and nucleic acids, leading to changes in their structure and function. The indole moiety can also participate in various biochemical reactions, further contributing to the compound’s biological activity.

Properties

CAS No.

70136-17-3

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m1/s1

InChI Key

XESDLBBWXMRQDN-HXUWFJFHSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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